molecular formula C22H34O2 B140444 (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene CAS No. 53906-49-3

(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene

Cat. No.: B140444
CAS No.: 53906-49-3
M. Wt: 330.5 g/mol
InChI Key: QEEYPCYYWYQYCL-NBOCEFNVSA-N
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Description

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene (CAS 53906-49-3) is a pregnene derivative characterized by a 3β-hydroxyl group and a 20S-formyl substituent on its steroidal backbone. This compound is utilized as a reference standard in biochemical research, particularly in studies involving steroidogenesis and neuroprotective agent development . Its structural features—specifically the formyl group at C20—distinguish it from related steroids, making it a subject of interest for synthetic and metabolic investigations.

Properties

IUPAC Name

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h4,13-14,16-20,24H,5-12H2,1-3H3/t14-,16+,17+,18-,19+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEYPCYYWYQYCL-NBOCEFNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574467
Record name 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53906-49-3
Record name 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanistic Insights

The substrate is dissolved in an organic solvent (e.g., toluene, dichloromethane), followed by the addition of TEMPO, potassium bromide, sodium bicarbonate, and aqueous NaClO. The reaction proceeds at low temperatures (-10°C to 10°C) to minimize side reactions. TEMPO acts as a nitroxyl radical catalyst, facilitating the oxidation of the C20 methyl group to the aldehyde via a two-electron transfer mechanism. Bromide ions enhance the reaction rate by regenerating the active oxoammonium species.

Example 2 (Patent WO2021012671A1):

  • Substrate: 10 g of 21-hydroxy-20-methylpregna-4-en-3-one

  • Solvent: Dichloromethane (30 mL)

  • Catalyst: 0.2 g 4-hydroxy-TEMPO, 0.8 g KBr

  • Oxidant: 25 mL of 10% NaClO (aq)

  • Temperature: -10°C

  • Yield: 9.6 g (96%) of 20-formylpregna-4-en-3-one.

Optimization and Scalability

The patent emphasizes solvent selection and temperature control. Methyl tert-butyl ether (MTBE) and dichloromethane showed superior yields (>95%) compared to toluene (90%). Quenching with sodium thiosulfate ensures safe removal of excess NaClO, while neutral washing prevents acid-catalyzed degradation.

Hydride Reduction and Formylation of Pregnenolone Derivatives

An alternative route, described in PubMed (PMID: 7900168), begins with the hydride reduction of a C20 ketone to the corresponding alcohol, followed by formylation.

Stepwise Synthesis

  • Reduction: Ketone 1 (pregna-5-en-3β-ol-20-one) is reduced using sodium borohydride (NaBH4) in methanol, yielding the (20R)-hydroxy derivative 2 as the major product.

  • Formylation: Treatment of 2 with formic acid in acetic anhydride introduces the formyl group at C20. Mild Jones oxidation (CrO3 in acetone) ensures oxidation of secondary alcohols without over-oxidizing the aldehyde.

Key Data:

  • Intermediate 2 Yield: 85% (from ketone 1 )

  • Aldehyde 6 Yield: 78% (after formylation and oxidation).

Stereochemical Control

The (20S) configuration is achieved through selective crystallization or chiral resolution during the reduction step. The PubMed study notes that the (20R) isomer predominates initially but can be epimerized under basic conditions .

Chemical Reactions Analysis

Esterification of the Hydroxyl Group

The 3β-hydroxyl group undergoes esterification to form derivatives with enhanced stability or modified reactivity. For example, hemisuccinate esters are synthesized via reaction with succinic anhydride under basic conditions.

Reaction Reagents/Conditions Product Reference
EsterificationSuccinic anhydride, sodium bicarbonate, methanol3β-Hydroxy-5β-pregnan-20-one 3-hemisuccinate

Procedure :

  • 3β-hydroxy-5β-pregnan-20-one (108 mg) is dissolved in methanol.

  • Aqueous sodium bicarbonate (22 mg in 1 mL water) is added, followed by succinic anhydride.

  • The mixture is stirred, and the product is isolated via trituration with ether/ethyl acetate.

Fluorination at Positions 17 and 21

The compound participates in electrophilic fluorination using perchloryl fluoride (FClO₃), leading to fluorinated derivatives. This reaction is stereospecific and depends on the steric environment of the pregnene core.

Reaction Reagents/Conditions Product Reference
FluorinationPerchloryl fluoride, acetic anhydride, reflux3β-Hydroxy-17-fluoropregn-5-en-20-one 3-acetate

Key Observations :

  • Fluorination at the 17-position is favored over the 21-position.

  • The reaction proceeds via intermediate formation of a diene structure (e.g., pregna-5,17(20)-diene).

Acid Hydrolysis of Esters

Acid hydrolysis regenerates the hydroxyl group from ester derivatives, enabling reversible functionalization.

Reaction Reagents/Conditions Product Reference
HydrolysisHCl, aqueous medium3β-Hydroxy-17-fluoropregn-5-en-20-one

Mechanism :

  • The ester bond is cleaved under acidic conditions, restoring the hydroxyl group while retaining the fluorinated substituent.

Oxidative and Reductive Transformations

While direct evidence is limited, the formyl group at C20 is theoretically susceptible to reduction (e.g., to a hydroxymethyl group) or oxidation (e.g., to a carboxylic acid). Similarly, the hydroxyl group at C3 could be oxidized to a ketone under strong oxidizing conditions.

Functional Group Potential Reaction Expected Product
C20 FormylReduction (NaBH₄)20-Hydroxymethyl derivative
C3 HydroxylOxidation (CrO₃)3-Ketopregn-5-en-20-one

Comparative Reactivity of Analogues

The reactivity of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene differs from structurally related steroids due to its unique functionalization:

Compound Key Functional Groups Reactivity Profile
Cholesterol3β-Hydroxyl, Δ⁵-double bondLess reactive toward electrophilic substitution
Progesterone3-Ketone, Δ⁴-double bondProne to hydrogenation and conjugate addition
(3beta,20S)-20-Formyl derivative3β-Hydroxyl, C20 formylEnhanced electrophilic substitution at C20

Reaction Conditions and Optimization

Critical parameters for high-yield transformations include:

  • Temperature : Low temperatures (-10°C to 10°C) minimize side reactions during oxidation .

  • Catalysts : TEMPO/NaBr systems enhance selectivity in aldehyde formation .

  • Solvents : Dichloromethane or methyl tert-butyl ether improves solubility in fluorination reactions .

Scientific Research Applications

Chemistry

In the field of chemistry, (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study stereochemistry and reaction mechanisms, leading to advancements in synthetic methodologies.

Biology

Biologically, this compound has been utilized to investigate the effects of polycyclic structures on biological systems. It can act as a model compound for understanding the behavior of similar natural products. Studies have indicated potential interactions with biological targets that could lead to insights into cellular processes.

Medicine

In medical research, derivatives of this compound show promise for therapeutic applications. Notably, compounds derived from it have been explored for their neuroactive properties , particularly in modulating brain excitability. Research indicates that these derivatives may alleviate conditions such as anxiety and seizures by interacting with GABA receptors .

Case Study: Neuroactive Steroids
A study highlighted the anticonvulsant and anxiolytic activities of 3-hydroxylated steroid derivatives derived from this compound. These compounds were shown to modulate chloride ion channels associated with the GABA receptor complex, suggesting a potential pathway for treating mood disorders .

Industry

In industrial applications, this compound is used in synthesizing advanced materials with specific properties. Its ability to serve as a precursor for various chemical transformations makes it valuable in developing polymers and other materials for electronics .

Data Table: Comparison of Similar Compounds

Compound NameStructure TypeKey Applications
CholesterolPolycyclic SteroidCell membrane component
TestosteroneAndrogenHormonal therapy
EstradiolEstrogenHormone replacement therapy
(3beta,20s)-20-Formyl...Polycyclic SteroidNeuroactive properties; drug development

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

3beta-Hydroxy-5-pregnene-20-ketone

  • Structure : Differs at C20, where a ketone group replaces the formyl group.
  • Synthesis : Optimized via a method yielding >86% purity and >99% efficiency, avoiding complex refining steps .
  • Metabolism : Acts as a precursor in boar testis microsomes, undergoing 17α-hydroxylation and side-chain cleavage to form androstene derivatives (e.g., 3beta-hydroxy-5-androsten-17-one) .
  • Key Difference : The ketone group at C20 enhances stability but reduces reactivity compared to the formyl group in the target compound. This impacts its metabolic fate, favoring side-chain cleavage over alternative pathways.

3beta,17alpha-Dihydroxy-5-pregnen-20-one

  • Structure : Contains hydroxyl groups at C3 and C17, with a ketone at C20.
  • Metabolism: In boar testis microsomes, this compound is metabolized to 5-androstene-3beta,17beta-diol via 17α-hydroxylation.
  • Functional Impact : The C17 hydroxyl group may limit cross-reactivity with enzymes targeting C20-modified steroids, unlike the formyl group, which could act as a substrate for aldehyde dehydrogenases.

(20S)-3beta,21-Dihydroxy-17beta,20-epoxy-5-pregnene

  • Structure : Features an epoxy group bridging C17 and C20, with hydroxyls at C3 and C21.
  • Biological Activity : Demonstrated potent neuroprotective effects in PC12 cell models, attributed to its epoxy and hydroxyl modifications. The epoxy group stabilizes the steroidal conformation, enhancing interaction with neuroprotective targets .
  • Comparison : Unlike the target compound’s formyl group, the epoxy moiety in this analog restricts metabolic modifications at C20, suggesting divergent therapeutic applications.

Structural and Functional Analysis Table

Compound Name C3 Substituent C17 Substituent C20 Substituent Key Properties Reference
(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3β-OH None 20S-CHO High reactivity at C20; used in neuroprotection and steroidogenesis studies
3beta-Hydroxy-5-pregnene-20-ketone 3β-OH None 20-CO Stable, high-yield synthesis; precursor for androstene metabolites
3beta,17alpha-Dihydroxy-5-pregnen-20-one 3β-OH 17α-OH 20-CO Polar, metabolized to diols; limited membrane permeability
(20S)-3beta,21-Dihydroxy-17beta,20-epoxy-5-pregnene 3β-OH 17β,20-epoxy 21-OH Neuroprotective via conformational stabilization; resists C20 modification

Research Implications

The C20 formyl group in this compound confers unique reactivity, enabling participation in aldehyde-mediated biochemical pathways absent in ketone- or hydroxyl-bearing analogs. This reactivity may explain its role in neuroprotection and steroidogenic enzyme interactions, as seen in studies of related epoxy and hydroxylated derivatives .

Biological Activity

(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene is a steroid compound belonging to the pregnene family, characterized by its unique structural features, including a hydroxyl group at the 3-position and a formyl group at the 20-position. This compound has garnered interest due to its potential biological activities and interactions within various biochemical pathways.

  • Molecular Formula : C22H34O2
  • Molecular Weight : Approximately 330.5 g/mol
  • Structural Features : It features a cyclopenta[a]phenanthrene core, which is polycyclic and includes multiple chiral centers, hydroxyl groups, and an aldehyde functional group.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets in biological systems. These interactions can lead to alterations in cellular processes such as:

  • Signal Transduction : The compound may influence signaling pathways that regulate gene expression and metabolic processes.
  • Enzyme Interaction : It may act as a substrate or inhibitor for various enzymes involved in steroid metabolism.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Neuroactive Properties : Similar to other neuroactive steroids, this compound may modulate GABA_A receptors, which are crucial for regulating neuronal excitability. This modulation can potentially lead to anxiolytic and anticonvulsant effects .
  • Hormonal Regulation : Given its steroidal nature, it may play a role in hormonal regulation and could be involved in reproductive functions and other physiological processes influenced by steroid hormones .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
PregnenoloneHydroxyl group at C3Precursor for other steroids
DehydroepiandrosteroneDouble bond between C4-C5Androgenic activity
17-HydroxypregnenoloneHydroxyl group at C17Involved in cortisol synthesis
20-HydroxyprogesteroneHydroxyl group at C20Regulates reproductive functions
This compound Hydroxyl at C3 and formyl at C20Unique interactions with steroid receptors

This table illustrates how the specific functional groups of this compound confer distinct biological activities compared to other steroids.

Case Studies and Research Findings

While detailed case studies specifically focused on this compound remain limited, some relevant studies provide insights into its potential applications:

  • Neuropharmacological Studies : Research has indicated that compounds similar to this compound exhibit significant activity in modulating GABA_A receptor function. Such modulation has implications for developing new treatments for anxiety disorders and epilepsy .
  • Synthetic Pathways : Various synthetic routes have been explored for producing this compound, emphasizing the importance of controlling stereochemistry during synthesis to preserve biological activity .

Q & A

Q. What established synthetic routes exist for (3β,20S)-20-Formyl-3-hydroxy-5-pregnene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Key synthetic strategies include epoxidation and hydroxylation of pregnane derivatives. For example, mild organic acids (e.g., acetic acid) in water-soluble etheral solvents at 50–70°C can facilitate selective hydrolysis of protective groups, as demonstrated in the synthesis of analogous steroids . Optimization involves adjusting solvent polarity (e.g., tetrahydrofuran vs. dioxane), reaction time (2–4 hours), and acid/base stoichiometry to minimize side reactions. Post-reaction neutralization with mild bases (e.g., sodium bicarbonate) followed by chromatographic purification (silica gel, hexane/ethyl acetate gradients) enhances purity . Yield improvements may require iterative testing of temperature gradients (e.g., 60°C vs. 70°C) and catalyst screening.

Q. Which spectroscopic methods are most effective for characterizing the stereochemical configuration of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene?

Methodological Answer: 1H/13C NMR and 2D techniques (COSY, HSQC, NOESY) are critical for resolving stereochemistry. For instance, NOESY correlations between H-3β (δ ~3.50 ppm) and H-18/19 methyl protons confirm the β-orientation of the hydroxyl group. IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) validates the formyl group . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography is definitive for absolute configuration but requires high-purity crystals. Cross-referencing with databases of analogous steroids (e.g., cholanic acids) aids in spectral interpretation .

Q. What purification techniques are recommended for isolating (3β,20S)-20-Formyl-3-hydroxy-5-pregnene during synthesis?

Methodological Answer: Column chromatography (silica gel, 200–300 mesh) with gradient elution (hexane:ethyl acetate 7:3 to 1:1) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution. Recrystallization from ethanol/water mixtures (1:5 ratio) enhances purity, monitored by TLC (Rf ~0.3 in hexane:EtOAc 1:1). Solvent selection must balance polarity and solubility; diethyl ether is effective for precipitating intermediates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neuroprotective potential of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene in neurodegenerative models?

Methodological Answer: Adopt serum deprivation-induced apoptosis assays in PC12 cells (rat pheochromocytoma line), measuring viability via MTT or Annexin V/PI flow cytometry. Pre-treat cells with 1–50 µM compound for 24 hours, comparing to positive controls (e.g., 17β-spiro-epoxy derivatives) . Mechanistic studies include Western blotting for apoptotic markers (Bax, Bcl-2) and ROS detection (DCFH-DA). For in vivo models, administer 5–20 mg/kg/day intraperitoneally in rodent Parkinson’s models (MPTP-induced), assessing dopaminergic neuron survival via tyrosine hydroxylase immunohistochemistry.

Q. What strategies resolve contradictions in reported bioactivity data for steroid derivatives like (3β,20S)-20-Formyl-3-hydroxy-5-pregnene?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell type, serum concentration) or compound purity. Standardize protocols:

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Replicate assays across multiple cell lines (e.g., SH-SY5Y vs. PC12).
  • Control for stereochemical impurities using chiral chromatography.
  • Compare pharmacokinetic parameters (e.g., plasma protein binding) in different models. Meta-analysis of structure-activity relationships (SAR) for DHEA analogs (e.g., C3/C17 modifications) identifies critical functional groups .

Q. How can structure-activity relationship (SAR) studies identify key functional groups in (3β,20S)-20-Formyl-3-hydroxy-5-pregnene?

Methodological Answer: Synthesize analogs with modifications at C3 (e.g., acetyl vs. hydroxyl), C20 (epoxide vs. formyl), and C5 (saturation vs. double bond). Test in bioassays (e.g., neuroprotection, anti-inflammatory). For example, replacing the C20 formyl group with a hydroxyl reduces activity by 60% in PC12 cells, highlighting its role in binding . Molecular docking (AutoDock Vina) against glucocorticoid receptors identifies hydrogen bonding between the formyl group and Arg611. QSAR models using Hammett constants for substituent electronic effects further refine predictions.

Data Contradiction Analysis Example
Conflict: Variability in reported IC50 values for apoptosis inhibition.
Resolution:

Purity Check: Verify compound integrity via NMR and HRMS.

Assay Conditions: Standardize serum-free incubation time (e.g., 48 hours vs. 72 hours).

Cell Passage Number: Use low-passage cells (<20) to minimize genetic drift.

Statistical Power: Increase replicates (n ≥ 6) and apply ANOVA with post-hoc Tukey tests .

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